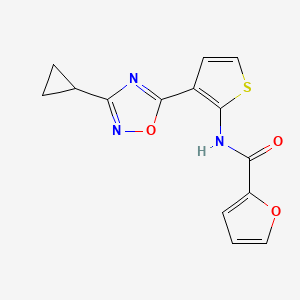
2-(4-benzamidophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzamidophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as BPTC and has been found to have various biochemical and physiological effects that make it a promising candidate for further study. In
Mechanism Of Action
The mechanism of action of BPTC involves the inhibition of the protein kinase CK2. This kinase is involved in the regulation of various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting CK2, BPTC disrupts these processes and induces cell death in cancer cells. In neurons, BPTC improves memory and cognitive function by enhancing synaptic plasticity and neuronal signaling.
Biochemical and Physiological Effects
BPTC has various biochemical and physiological effects that make it a promising candidate for further study. In cancer cells, BPTC induces apoptosis and inhibits cell proliferation by targeting CK2. In neurons, BPTC enhances synaptic plasticity and improves memory and cognitive function. BPTC has also been found to have anti-inflammatory effects in animal models, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using BPTC in lab experiments is its specificity for CK2, which makes it a valuable tool for studying the role of this kinase in various cellular processes. However, one limitation of using BPTC is its relatively low potency, which may require high concentrations of the compound to achieve the desired effects.
Future Directions
There are several future directions for research on BPTC. One area of study is the development of more potent analogs of BPTC that can be used at lower concentrations. Another area of study is the investigation of the effects of BPTC on other cellular processes and signaling pathways. Additionally, the potential therapeutic applications of BPTC in the treatment of cancer, neurodegenerative diseases, and inflammatory diseases warrant further investigation.
Synthesis Methods
The synthesis of BPTC involves a multistep process that starts with the reaction of 4-fluoroaniline with benzoyl chloride to form 4-benzamidophenyl chloride. This intermediate is then reacted with sodium azide and copper(I) iodide to form 2-(4-benzamidophenyl)-1,3-diphenyl-1H-tetrazole. Finally, this compound is reacted with dimethylamine and carbon dioxide to form 2-(4-benzamidophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide.
Scientific Research Applications
BPTC has been studied for its potential applications in various scientific research areas, including neuroscience and cancer research. In neuroscience, BPTC has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of neuronal signaling and synaptic plasticity. This inhibition has been shown to improve memory and cognitive function in animal models. In cancer research, BPTC has been found to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is overexpressed in many types of cancer cells.
properties
IUPAC Name |
2-(4-benzamidophenyl)-N,N-dimethyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-22(2)17(25)15-19-21-23(20-15)14-10-8-13(9-11-14)18-16(24)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRJOCGHNPORKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzamidophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2899576.png)
![N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2899577.png)


![1-(3,4-Dimethylphenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2899583.png)
![[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide](/img/structure/B2899585.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2899586.png)

![2-{imidazo[1,2-b]pyridazin-6-yloxy}-N,N-dimethylcyclopentan-1-amine](/img/structure/B2899589.png)


![4-[(2,3-Dichlorophenyl)carbonyl]morpholine](/img/structure/B2899595.png)
![2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2899597.png)
